molecular formula C21H18N2O5S B4623545 1-(2,3-dimethylphenyl)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

1-(2,3-dimethylphenyl)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No. B4623545
M. Wt: 410.4 g/mol
InChI Key: ABDYBZXPCVEXTB-AUWJEWJLSA-N
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Description

This compound belongs to the class of organic compounds known as pyrimidinediones, which are characterized by a pyrimidine ring bearing two ketone groups at positions 2 and 4. These compounds are of significant interest due to their diverse range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of similar compounds often involves condensation reactions between appropriate diketones and diamines or amidines. For example, a study by Moser, Bertolasi, and Vaughan (2005) describes the synthesis of a complex molecule involving reactions of formaldehyde and 2,2-dimethyl-1,3-propanediamine with p-methoxycarbonylbenzenediazonium chloride, demonstrating a methodology that could be applicable to the synthesis of the target compound (Moser, Bertolasi, & Vaughan, 2005).

Molecular Structure Analysis

X-ray crystallography is a common method for determining the molecular structure of such compounds, providing insights into their stereochemistry and molecular conformations. The study mentioned above also detailed the crystal structure analysis of the synthesized compound, highlighting the importance of structural analysis in understanding compound properties.

Chemical Reactions and Properties

Pyrimidinediones undergo various chemical reactions, including cycloaddition, nucleophilic substitution, and condensation reactions. Noguchi et al. (1990) investigated the cycloaddition reactions of pyrimidinedione derivatives, which could provide insights into the reactivity of the target compound (Noguchi, Kiriki, Ushijima, & Kajigaeshi, 1990).

Physical Properties Analysis

Physical properties such as melting point, solubility, and crystal structure are crucial for understanding the behavior of compounds under different conditions. The physical properties are often determined using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), as well as single-crystal X-ray diffraction.

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity towards different reagents, and stability under various conditions, are essential for predicting the compound's behavior in chemical reactions and its potential applications. Studies on similar compounds, such as the work by Zhang et al. (2009), can provide valuable information on the chemical properties and reactivity of such molecules (Zhang, Pan, & Liu, 2009).

Scientific Research Applications

Chemical Synthesis and Derivative Development

This compound belongs to a class of substances extensively explored for their potential in chemical synthesis and the development of novel derivatives. For instance, research has shown that similar compounds can serve as precursors for synthesizing a wide array of heterocyclic compounds, which are vital in pharmaceutical chemistry due to their anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These activities underscore the compound's utility in creating novel therapeutic agents.

Antimicrobial Activity

Compounds with a similar structural framework have been demonstrated to possess significant antimicrobial properties. For example, some pyrimidine derivatives exhibit notable antibacterial and antifungal activities, highlighting their potential as lead compounds for developing new antimicrobial agents (Khan et al., 2015). This application is particularly relevant in addressing the growing concern over antimicrobial resistance.

Catalysis and Synthetic Applications

The structural features of such compounds make them suitable candidates for catalytic roles in organic synthesis, including the methoxycarbonylation of alkynes. This process is crucial for producing industrially and pharmaceutically relevant esters and acids, showcasing the compound's importance in synthetic chemistry (Núñez Magro et al., 2010).

Structural and Conformational Studies

The compound's unique structure also facilitates research into supramolecular aggregation and conformational features, providing insights into the intermolecular interactions that govern the behavior of such molecules. This research has implications for understanding the molecular basis of drug-receptor interactions and the design of more effective therapeutic agents (Nagarajaiah & Begum, 2014).

Photoreactive and Photochromic Properties

Furthermore, compounds in this category are explored for their photoreactive and photochromic properties, making them suitable for applications in material science, such as the development of light-responsive materials. These materials have potential uses in various technological applications, including data storage and photodynamic therapy (Uchida et al., 1998).

properties

IUPAC Name

(5Z)-1-(2,3-dimethylphenyl)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5S/c1-11-5-4-6-15(12(11)2)23-20(25)14(19(24)22-21(23)29)7-13-8-17-18(28-10-27-17)9-16(13)26-3/h4-9H,10H2,1-3H3,(H,22,24,29)/b14-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDYBZXPCVEXTB-AUWJEWJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C(=CC3=CC4=C(C=C3OC)OCO4)C(=O)NC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)N2C(=O)/C(=C\C3=CC4=C(C=C3OC)OCO4)/C(=O)NC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-1-(2,3-dimethylphenyl)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-dimethylphenyl)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 2
Reactant of Route 2
1-(2,3-dimethylphenyl)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 3
Reactant of Route 3
1-(2,3-dimethylphenyl)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 4
Reactant of Route 4
1-(2,3-dimethylphenyl)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 5
Reactant of Route 5
1-(2,3-dimethylphenyl)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 6
Reactant of Route 6
1-(2,3-dimethylphenyl)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

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